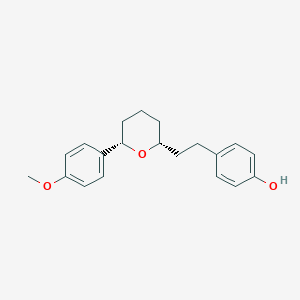
Centrolobine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Centrolobine is a diarylheptanoid.
Applications De Recherche Scientifique
Centrolobine has been investigated for its antibacterial, antifungal, and anti-inflammatory properties. Below are some key findings regarding its biological applications:
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial effects against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as an antibiotic agent .
Anti-inflammatory Properties
This compound has shown promise in reducing inflammation. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Synthetic Applications
The synthesis of this compound has garnered attention due to its complex structure. Various synthetic pathways have been developed to produce this compound efficiently.
Total Synthesis
The first enantioselective total synthesis of (−)-centrolobine was reported using a series of innovative strategies, including reductive etherification and Prins cyclizations . This synthetic route not only confirmed the absolute configuration of this compound but also provided insights into its structural characteristics.
Biomimetic Synthesis
Recent advancements have focused on biomimetic approaches to synthesize this compound from natural precursors. These methods utilize oxidative cyclization processes that mimic natural biosynthetic pathways, allowing for more sustainable production methods .
Case Study 1: Antibacterial Screening
A comprehensive screening of this compound against various bacterial strains revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound in antibiotic development .
Case Study 2: Anti-inflammatory Mechanism
In a study investigating the anti-inflammatory effects of this compound, researchers found that it significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism through which this compound may exert its therapeutic effects .
Data Tables
Propriétés
Numéro CAS |
1484-91-9 |
|---|---|
Formule moléculaire |
C20H24O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol |
InChI |
InChI=1S/C20H24O3/c1-22-18-13-8-16(9-14-18)20-4-2-3-19(23-20)12-7-15-5-10-17(21)11-6-15/h5-6,8-11,13-14,19-21H,2-4,7,12H2,1H3/t19-,20+/m1/s1 |
Clé InChI |
VKLGDLFSGNHXAV-UXHICEINSA-N |
SMILES |
COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H]2CCC[C@@H](O2)CCC3=CC=C(C=C3)O |
SMILES canonique |
COC1=CC=C(C=C1)C2CCCC(O2)CCC3=CC=C(C=C3)O |
Synonymes |
4-[2-[(2R,6S)-6-(4-methoxyphenyl)oxan-2-yl]ethyl]phenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















